![molecular formula C11H18ClNO4S B2375049 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone CAS No. 2411242-75-4](/img/structure/B2375049.png)
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It is a member of the spirocyclic ketone family and has been studied for its ability to inhibit certain enzymes and modulate specific biochemical pathways.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone involves the inhibition of LDHA, which is a key enzyme in the glycolytic pathway. By inhibiting LDHA, the compound can disrupt the metabolism of cancer cells and potentially lead to their death. Additionally, the compound has been shown to modulate other biochemical pathways, including the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone are complex and multifaceted. As an LDHA inhibitor, the compound can disrupt the metabolism of cancer cells and potentially lead to their death. Additionally, the compound has been shown to modulate other biochemical pathways, including the mTOR pathway, which is involved in cell growth and proliferation. However, the exact effects of the compound on these pathways and their downstream effects on cellular function are still being studied.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone in lab experiments include its potential as a tool for studying enzyme inhibition and modulating specific biochemical pathways. Additionally, the compound has been shown to have potential therapeutic properties for the treatment of cancer. However, the limitations of using the compound in lab experiments include its complex synthesis method and the need for significant expertise in organic chemistry. Additionally, the compound's effects on cellular function are still being studied, and more research is needed to fully understand its potential therapeutic properties.
Future Directions
There are several future directions for research on 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone. One potential direction is the development of more efficient synthesis methods for the compound, which would make it more accessible to researchers. Additionally, more research is needed to fully understand the compound's effects on cellular function and its potential therapeutic properties. Finally, the compound's potential as a tool for studying specific biochemical pathways and enzyme inhibition should be further explored.
Synthesis Methods
The synthesis of 2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone involves a multi-step process that includes the reaction of various starting materials under controlled conditions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires significant expertise in organic chemistry.
Scientific Research Applications
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone has been used in a variety of scientific research applications, including studies of enzyme inhibition, drug discovery, and chemical biology. Specifically, the compound has been studied for its potential as an inhibitor of the enzyme human lactate dehydrogenase A (LDHA), which is overexpressed in many types of cancer cells.
properties
IUPAC Name |
2-chloro-1-(3,3-dioxo-7-oxa-3λ6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4S/c12-9-10(14)13-4-1-11(17-6-5-13)2-7-18(15,16)8-3-11/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEYUYUTGVQEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC12CCS(=O)(=O)CC2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2374968.png)
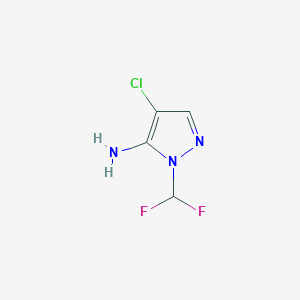

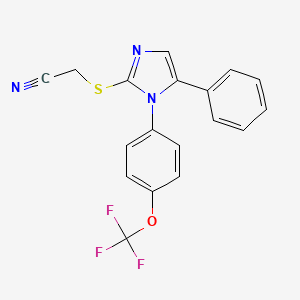
![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)
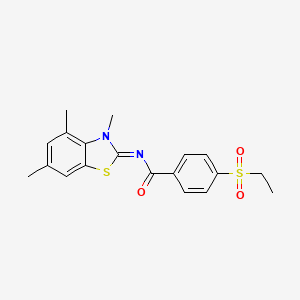
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2374978.png)
![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)
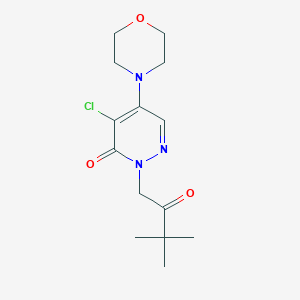
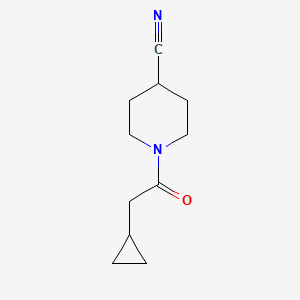
![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)
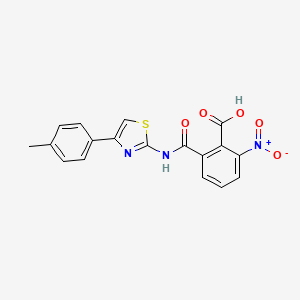
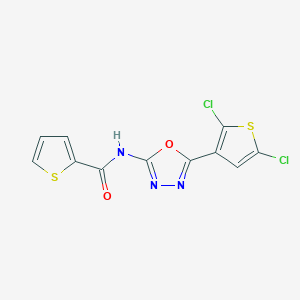
![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)